molecular formula C13H13NO3S B1360878 Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate CAS No. 886366-81-0

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Cat. No.: B1360878
CAS No.: 886366-81-0
M. Wt: 263.31 g/mol
InChI Key: LICDZGCEUQAHRU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a 3-methoxyphenyl group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-haloketones with thioamides. For instance, the synthesis can start with ethyl 2-bromo-3-oxobutanoate, which reacts with 3-methoxyaniline and thiourea in ethanol under reflux conditions to yield the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drugs for treating diseases such as cancer and bacterial infections.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Agriculture: Thiazole derivatives are explored for their use as fungicides and herbicides.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The thiazole ring’s aromaticity and the presence of electron-donating groups like the methoxy group enhance its binding affinity to target proteins .

Comparison with Similar Compounds

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICDZGCEUQAHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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